molecular formula C8H7N3O2 B1455517 Methyl imidazo[1,2-A]pyrimidine-7-carboxylate CAS No. 375857-87-7

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

Cat. No. B1455517
M. Wt: 177.16 g/mol
InChI Key: SWXLYVRMAFZYTP-UHFFFAOYSA-N
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Description

“Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” is a chemical compound with the IUPAC name “methyl imidazo [1,2-a]pyrimidine-7-carboxylate hydrochloride”. It has a molecular weight of 213.62 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” and its analogues has been a topic of interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” is 1S/C8H7N3O2.ClH/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6;/h2-5H,1H3;1H . This code provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

The functionalization of “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo [1,2- a ]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 213.62 .

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Imidazo [1,2- a ]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo [1,2- a ]pyridine analogues are being critically reviewed for their potential in this area . This suggests that “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” and its analogues may have promising future applications in drug discovery and development.

properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLYVRMAFZYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,2-A]pyrimidine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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